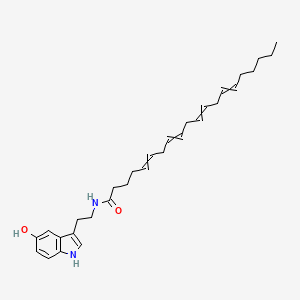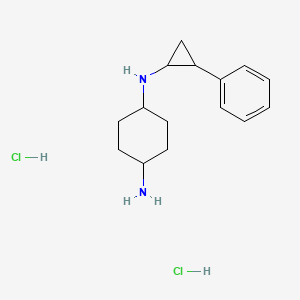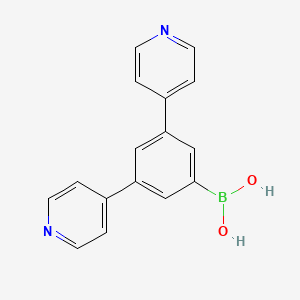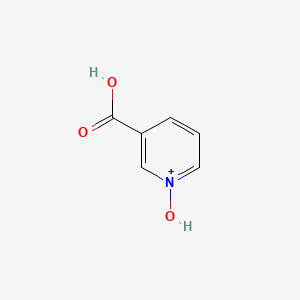![molecular formula C11H12F3N5O5S B15157520 4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate](/img/structure/B15157520.png)
4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate is a chemical compound with significant applications in various fields of scientific research. It is known for its role in click chemistry and as a reagent in biochemical studies. The compound is characterized by its azide functional group, which makes it highly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate typically involves the reaction of 4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl chloride with sodium azide in the presence of trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound participates in click chemistry reactions, particularly the Huisgen cycloaddition, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the compound.
Trifluoroacetic Acid: Acts as a catalyst and solvent in the synthesis.
Hydrogen Gas and Catalysts: Used in reduction reactions to convert the azide group to an amine.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in labeling and tracking biomolecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects primarily through its azide functional group. In click chemistry, the azide group reacts with alkynes to form stable triazoles. This reaction is highly specific and efficient, making it valuable for various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as labeling biomolecules or synthesizing new materials .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride: Another compound with similar applications in biochemical research.
Phenylsulfonyl Azide: Shares the azide functional group and is used in similar chemical reactions.
Uniqueness
4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. Its trifluoroacetate component enhances its stability and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C11H12F3N5O5S |
|---|---|
Peso molecular |
383.31 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-4-azidosulfonylbenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H11N5O3S.C2HF3O2/c10-5-6-12-9(15)7-1-3-8(4-2-7)18(16,17)14-13-11;3-2(4,5)1(6)7/h1-4H,5-6,10H2,(H,12,15);(H,6,7) |
Clave InChI |
LEQHQPJEXDNZTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCN)S(=O)(=O)N=[N+]=[N-].C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B15157459.png)

![N'-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B15157473.png)
![5-[(4-Chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one](/img/structure/B15157474.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15157480.png)

![ethyl 1,3-dimethyl-4-{[(2R)-oxolan-2-ylmethyl]amino}pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B15157496.png)
![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-isopropyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole](/img/structure/B15157510.png)
![[(E)-but-2-enyl]-triphenyl-phosphonium chloride](/img/structure/B15157518.png)
![[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B15157527.png)
![9-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B15157537.png)
